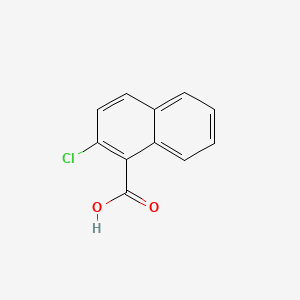

2-Chloro-1-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNGHFUNVZTRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876629 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-42-5 | |

| Record name | 2-Chloro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Chloro 1 Naphthoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-Chloro-1-naphthoic Acid

The carboxylic acid group is the most reactive site for many common organic transformations. Its chemistry is analogous to that of other aromatic carboxylic acids, primarily involving nucleophilic acyl substitution.

Esterification: this compound can be converted to its corresponding esters through various methods. The most direct route is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and often the alcohol is used in excess to drive the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive intermediate. For instance, reaction with triphenylphosphine (B44618) dibromide can facilitate a one-pot conversion of carboxylic acids to esters in the presence of an alcohol. unc.edu

Amidation: The formation of amides from this compound requires reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is typically inefficient and requires high temperatures. researchgate.net More commonly, the carboxylic acid is first "activated" by conversion to a more reactive species like an acyl chloride or by using coupling reagents. researchgate.netorganic-chemistry.org Various modern coupling reagents have been developed to facilitate amide bond formation under mild conditions, often catalyzed by substances like niobium(V) oxide or mediated by boronic acids. researchgate.netresearchgate.net A study on the co-crystallization of 2-naphthoic acid with isonicotinamide (B137802) demonstrates the strong hydrogen bonding interactions that are precursors to amide formation. nih.gov

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst/Mediator | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Heat, often with excess alcohol |

| Amidation | Amine (Primary or Secondary) | Coupling Agent (e.g., COMU) | Room temperature or mild heat |

Acyl Halides: The hydroxyl group of the carboxylic acid can be readily replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.com The reaction of this compound with thionyl chloride, for example, would yield 2-chloro-1-naphthoyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. chemicalbook.com This acyl chloride is a valuable intermediate for the synthesis of esters and amides under very mild conditions. ganeshremedies.comchemicalbook.com

Acid Anhydrides: Symmetrical or mixed acid anhydrides can be prepared from this compound. A common laboratory method involves the reaction of the corresponding acyl chloride (2-chloro-1-naphthoyl chloride) with a carboxylate salt, such as sodium 2-chloro-1-naphthoate (for a symmetrical anhydride) or a different carboxylate (for a mixed anhydride). libretexts.orgkhanacademy.orglibretexts.org This is a nucleophilic acyl substitution reaction where the carboxylate ion acts as the nucleophile, displacing the chloride from the acyl chloride. khanacademy.org

Table 2: Synthesis of Acyl Halides and Anhydrides

| Target Derivative | Typical Reagent | Byproducts | Key Feature |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Highly reactive intermediate |

| Acid Anhydride | Acyl Chloride + Carboxylate | Metal Halide (e.g., NaCl) | Formed via nucleophilic acyl substitution |

Reactivity of the Chlorosubstituent on the Naphthalene (B1677914) Nucleus

The chlorine atom attached to the naphthalene ring is generally unreactive towards substitution compared to alkyl halides. However, under specific conditions, it can be displaced or removed.

Nucleophilic aromatic substitution (SNAr) of an aryl chloride is a challenging reaction that typically requires stringent conditions or activation of the aromatic ring. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, which is stabilized by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgmasterorganicchemistry.com

In this compound, the carboxylic acid group is an electron-withdrawing group. However, it is located ortho to the chlorine atom, which is a favorable position for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. libretexts.orgyoutube.com Despite this, the carboxyl group is only moderately deactivating, and forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of the chlorine. Research on related unprotected naphthoic acids has shown that ortho-fluoro or methoxy (B1213986) groups can be displaced by organolithium or Grignard reagents. researchgate.net

The chlorine atom of this compound can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for synthesizing the parent 1-naphthoic acid from a chlorinated precursor. A variety of methods are available for this purpose.

A common and effective strategy is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a base (like sodium hydroxide (B78521) or triethylamine) to neutralize the HCl formed. Other methods include the use of metal hydrides or photoredox catalysis in the presence of a hydrogen atom donor. organic-chemistry.org

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on this compound is governed by the directing effects of the existing substituents.

Carboxylic Acid Group (-COOH): This group is deactivating (slows down the reaction) and is a meta-director. uci.edu

Chlorine Atom (-Cl): This group is also deactivating but is an ortho, para-director due to the influence of its lone pairs. uci.eduhu.edu.jo

Both substituents make the naphthalene ring less reactive towards electrophiles than naphthalene itself. The substitution pattern on a disubstituted naphthalene is complex. The electrophile will preferentially attack the ring that is less deactivated. In this case, the ring containing the substituents is heavily deactivated. Therefore, substitution is most likely to occur on the unsubstituted ring (at positions C-5, C-6, C-7, or C-8). The C-5 and C-8 positions are generally the most reactive sites on the unsubstituted ring of a 1-substituted naphthalene. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. libretexts.org

Oxidative and Reductive Transformations of the Naphthalene Ring System

The reactivity of the naphthalene core in this compound is central to its chemical behavior, allowing for a range of oxidative and reductive transformations. These reactions can lead to the formation of valuable chemical intermediates, such as naphthoquinones, or to the degradation of the aromatic system.

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic studies and the elucidation of reaction pathways provide fundamental insights into its reactivity.

Kinetic Investigations of Substituted Naphthoate Hydrolysis

The hydrolysis of esters derived from naphthoic acids has been a subject of kinetic studies to understand the influence of substituents on the reaction rates. Research on the alkaline hydrolysis of substituted ethyl 1-naphthoates provides valuable data directly relevant to the reactivity of esters of this compound.

In a study by Fischer et al., the rates of alkaline hydrolysis for several substituted ethyl 1-naphthoates were measured in an 85% (w/w) ethanol-water mixture. rsc.org The study included 3-chloro- and 4-chloro-1-naphthoates, providing insight into the electronic effects of a chloro substituent on the naphthalene ring. The hydrolysis reactions were found to follow second-order kinetics, being first order with respect to both the ester and the hydroxide ion. rsc.org

The rate constants and Arrhenius parameters for the alkaline hydrolysis of these esters were determined over a range of temperatures. rsc.org These kinetic data allow for a quantitative assessment of the steric and electronic effects of substituents on the rate of hydrolysis. The study aimed to estimate the steric-hindrance effect of the fused ring in the naphthoate system. rsc.org

Below is a table summarizing the kinetic data for the alkaline hydrolysis of relevant substituted ethyl 1-naphthoates from the study by Fischer et al. rsc.org

| Substituent | Temperature (°C) | k (l. mol⁻¹ s⁻¹) | log B | E (kcal mol⁻¹) |

| H | 25 | 0.000345 | 9.7 | 17.1 |

| 50 | 0.00357 | |||

| 75 | 0.0249 | |||

| 3-Chloro | 25 | 0.00288 | 10.4 | 16.9 |

| 50 | 0.0264 | |||

| 75 | 0.160 | |||

| 4-Chloro | 25 | 0.00250 | 10.1 | 16.6 |

| 50 | 0.0226 | |||

| 75 | 0.137 |

Elucidation of Reaction Mechanisms

The hydrolysis of esters, such as those derived from this compound, generally proceeds through a nucleophilic acyl substitution mechanism. In alkaline hydrolysis, the reaction is typically an addition-elimination process. viu.ca The hydroxide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (the alkoxide) is eliminated, and after proton transfer, the carboxylate anion and the corresponding alcohol are formed.

The general steps for the base-catalyzed hydrolysis of an ester are as follows:

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the leaving group: The C-O bond to the alkoxy group breaks, reforming the carbonyl double bond and expelling the alkoxide ion.

Proton transfer: The alkoxide ion, a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate and the alcohol.

This mechanism is consistent with the second-order kinetics observed in the hydrolysis of ethyl 1-naphthoates, where the rate is dependent on the concentrations of both the ester and the hydroxide ion. rsc.org The electronic nature of the substituents on the naphthalene ring influences the stability of the transition state and the intermediate, thereby affecting the rate of reaction. Electron-withdrawing groups, such as the chloro group, are generally expected to increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack.

Structural Characterization and Advanced Spectroscopic Analysis of 2 Chloro 1 Naphthoic Acid and Its Derivatives

X-ray Crystallography of Substituted Naphthoic Acids and Their Cocrystals

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This technique has been instrumental in studying the structures of naphthoic acid and its derivatives, revealing key details about their conformation and intermolecular interactions.

Single-crystal X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For instance, the structures of 1-naphthoic acid and 2-naphthoic acid have been redetermined to accurately define the geometry of their carboxylic acid groups. nih.gov In 1-naphthoic acid, the carboxylic acid group is ordered, showing distinct C=O and C-O bond lengths. nih.gov Conversely, 2-naphthoic acid exhibits disorder in the proton position of its carboxylic acid group. nih.gov

The solid-state architecture of carboxylic acids is predominantly governed by hydrogen bonding. In the crystal structures of both 1-naphthoic and 2-naphthoic acid, the molecules form cyclic dimers through hydrogen bonds between their carboxylic acid groups. nih.gov This O-H···O interaction is a robust and common supramolecular synthon in carboxylic acids. mdpi.comtandfonline.com

Beyond these strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play a significant role in stabilizing the three-dimensional crystal structure. nih.gov The presence of a chlorine atom in 2-Chloro-1-naphthoic acid is expected to introduce additional weak interactions, such as C-H···Cl or Cl···Cl contacts, which can influence the crystal packing. Intermolecular interactions involving chlorine are recognized as important tools in crystal engineering for the design of supramolecular assemblies. nih.gov The interplay of these various interactions leads to the formation of complex and stable supramolecular networks. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide complementary information to X-ray crystallography, offering insights into the structural features and electronic properties of molecules in various states.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-naphthoic acid derivative will show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions. For 2-naphthoic acid, the proton signals appear in the aromatic region, and their specific shifts can be assigned based on their proximity to the carboxylic acid group. chemicalbook.com The introduction of a chlorine atom at the 2-position in this compound would be expected to influence the chemical shifts of the neighboring protons due to its electronegativity and anisotropic effects.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. oregonstate.edu The spectrum of 2-naphthoic acid shows signals for the naphthalene ring carbons and the carboxylic acid carbon. rsc.orgbmrb.io The presence of the chlorine atom in this compound would cause a significant downfield shift for the carbon atom to which it is attached (C-2) and would also affect the chemical shifts of the adjacent carbon atoms.

| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 1-Naphthoic acid | 13.17 (s, 1H), 8.87 (d, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.63 (m, 3H) | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 rsc.org |

| 2-Naphthoic acid | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, 1H), 8.01 (m, 3H), 7.63 (m, 2H) | 172.7, 140.2, 137.4, 135.8, 134.5, 133.5, 133.4, 133.3, 132.9, 132.0, 130.4 rsc.org |

Note: The table provides data for the parent naphthoic acids to illustrate typical chemical shifts. The exact values for this compound may vary.

Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups and probe molecular structure.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp and intense peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration. The spectrum would also display a series of bands in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the naphthalene ring. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching modes of the aromatic ring are usually strong in the Raman spectrum. The C=O stretch is also observable. For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, characteristic bands for C=O and C=C stretching modes have been identified in both their FTIR and Raman spectra. scielo.br

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). utoronto.ca

The UV-Vis spectrum of 2-naphthoic acid exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm. sielc.com These absorptions are attributed to π → π* electronic transitions within the conjugated naphthalene ring system. The presence of the carboxylic acid group and the chlorine atom in this compound will influence the energies of these transitions, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift). For instance, the UV-visible spectrum of 2-naphthoic acid is influenced by the pH of the medium. researchgate.net The extent of conjugation is a key factor determining the absorption wavelength. utoronto.ca

Mass Spectrometry for Molecular Characterization

Detailed mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, are not available in the reviewed literature. This information is crucial for confirming the molecular weight and elucidating the structural components of the molecule.

Elemental Analysis and Thermogravimetric Methods

Specific quantitative data from elemental analysis (such as percentage composition of carbon, hydrogen, chlorine, and oxygen) and thermogravimetric analysis (TGA) curves detailing the thermal stability and decomposition of this compound could not be found.

A table of chemical compounds mentioned in this article, as requested, cannot be generated as no specific compounds were discussed in detail due to the lack of available data.

Theoretical and Computational Chemistry of 2 Chloro 1 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. orientjchem.orgmdpi.com For 2-chloro-1-naphthoic acid, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and describe the nature of its chemical bonds.

Studies on related naphthalene (B1677914) derivatives, such as 2-amino-3-chloro-1,4-naphthoquinone and other substituted naphthoquinones, demonstrate the power of DFT in this area. sphinxsai.comscielo.brscienceopen.com These analyses typically involve optimizing the molecular geometry to find its lowest energy state. From this optimized structure, various electronic properties are calculated. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group significantly influences the electronic landscape of the naphthalene ring system. The Molecular Electrostatic Potential (MEP) map, a common output of DFT calculations, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carboxyl group would exhibit a strong negative potential, while the acidic proton would show a strong positive potential, indicating its susceptibility to deprotonation.

Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the specific atoms most likely to participate in chemical reactions by donating or accepting electrons. mdpi.com This allows for a theoretical prediction of how the molecule will interact with other reagents.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular properties. umsl.edu

For this compound, ab initio calculations would be employed to obtain precise geometries, vibrational frequencies, and electronic energies. researchgate.net These methods are particularly valuable for benchmarking the results obtained from less computationally intensive methods like DFT. For instance, comparing the optimized bond lengths, bond angles, and dihedral angles from an MP2 calculation with those from a DFT functional helps validate the chosen level of theory. Such calculations on the parent 1-naphthoic and 2-naphthoic acids have shown good agreement between theoretical predictions and experimental data, lending confidence to the application of these methods to substituted derivatives. umsl.edu

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. nih.gov A key aspect of this is conformational analysis, which involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies. researchgate.netcore.ac.uk

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the naphthalene ring (the C1-C(OOH) bond). The steric and electronic influence of the adjacent chlorine atom at the C2 position imposes significant restrictions on this rotation.

Computational methods can systematically rotate this bond and calculate the potential energy at each step, generating a potential energy surface. This analysis would likely reveal two primary low-energy conformers: one where the carbonyl oxygen is oriented away from the chlorine atom (anti-periplanar) and one where it is oriented towards it (syn-periplanar). Due to steric hindrance and potential electrostatic repulsion between the electronegative chlorine and oxygen atoms, the anti-periplanar conformation is expected to be the more stable, global minimum energy structure. This type of steric directing effect is a known phenomenon in substituted aromatic systems. nih.gov

Prediction of Physicochemical Parameters

Computational chemistry is widely used to predict various physicochemical parameters that govern a molecule's behavior.

The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical parameters in assessing a molecule's chemical reactivity and electronic properties. nist.govirjweb.com

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. elixirpublishers.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Binding energy calculations can also be performed to quantify the strength of intermolecular interactions, for example, the formation of hydrogen-bonded dimers between two molecules of this compound, a common structural motif for carboxylic acids. vjst.vn

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical reactivity | 4.0 to 5.5 |

Note: The values in the table are illustrative, based on typical DFT calculations for similar aromatic carboxylic acids, and serve to exemplify the expected range for this compound. sphinxsai.comresearchgate.net

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more commonly, its logarithmic form, pKa. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent.

The acidity of this compound is influenced by the electronic effects of the substituent on the naphthalene ring. The parent 2-naphthoic acid has an experimental pKa of approximately 4.2. wikipedia.orgnih.gov The chlorine atom at the ortho position (C2) to the carboxylic acid at C1 is strongly electron-withdrawing through the inductive effect. This effect stabilizes the resulting carboxylate anion (2-chloro-1-naphthoate) by delocalizing its negative charge, thereby increasing the acidity of the parent acid. Consequently, the pKa of this compound is predicted to be lower (i.e., more acidic) than that of unsubstituted 1-naphthoic or 2-naphthoic acid.

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting pKa values in different media like water or ethanol. mdpi.comresearchgate.net

| Compound | Experimental pKa | Predicted pKa for this compound |

|---|---|---|

| 2-Naphthoic acid | ~4.2 wikipedia.orgnih.gov | < 4.2 (More acidic due to electron-withdrawing Cl group) |

| 1-Naphthoic acid | ~3.7 |

Electronegativity, Chemical Hardness, and Global Softness

Computational studies on ortho-substituted naphthoic acids provide insight into the electronic properties of molecules like this compound. These properties, including electronegativity (χ), chemical hardness (η), and global softness (σ), are crucial for understanding the reactivity and stability of the compound. They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), in line with Koopman's theorem. sciencepublishinggroup.com

The fundamental relationships are defined as follows:

Ionization Energy (I.E.) ≈ −EHOMO

Electron Affinity (E.A.) ≈ −ELUMO

Electronegativity (χ) = (I.E. + E.A.) / 2

Chemical Hardness (η) = (I.E. – E.A.) / 2

Global Softness (σ) = 1 / η sciencepublishinggroup.com

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, kinetic stability, and the softness or hardness of a molecule. sciencepublishinggroup.com The presence of substituents, such as the chlorine atom in this compound, modifies the electronic structure and thus alters these physicochemical features. sciencepublishinggroup.com In a comparative computational study of nine ortho-substituted naphthoic acids, these quantum chemical parameters were calculated to assess the effects of different functional groups on the parent molecule. ajpchem.orgresearchgate.net While specific values for this compound are part of a larger dataset, the trend analysis reveals how a halogen substituent influences these global reactivity descriptors.

Table 1: Global Reactivity Descriptors in Substituted Naphthoic Acids

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I.E. + E.A.)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I.E. – E.A.)/2 | Measures resistance to change in electron distribution or charge transfer. |

This table is generated based on the conceptual framework provided in the cited research. sciencepublishinggroup.com

Dipole Moments and Electrostatic Potentials

The introduction of a chlorine atom at the C2 position of 1-naphthoic acid significantly influences the molecule's charge distribution, which is quantified by the dipole moment and visualized through the molecular electrostatic potential (MEP). The presence of substituents can modify electronic structure, atomic charges, and dipole moments, which are critical for understanding and predicting a compound's activity and stability. sciencepublishinggroup.com

The molecular electrostatic potential is another crucial tool for analyzing the reactive behavior of a molecule. sciencepublishinggroup.com It helps in identifying the regions of a molecule that are rich or deficient in electrons. For substituted naphthoic acids, MEP analysis reveals how the substituent alters the electrostatic potential across the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. ajpchem.orgresearchgate.net Quantum mechanical methods are employed to describe these substituent effects in aromatic systems. sciencepublishinggroup.com

Table 2: Parameters for Assessing Molecular Charge Distribution

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Dipole Moment | A vector quantity measuring the separation of positive and negative charges in a molecule. | The electronegative chlorine atom influences the magnitude and direction of the net molecular dipole. |

This table is generated based on the conceptual framework provided in the cited research. sciencepublishinggroup.comajpchem.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties. nih.gov For naphthoic acid derivatives, QSAR analysis is essential for understanding how structural modifications, such as the introduction of a chloro substituent, can tune the molecule's function. researchgate.net

Computational studies are vital for predicting the reactivity of organic molecules with different substituents. researchgate.net In the context of this compound, QSAR and QSPR models would link its computed molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to its activities. Research on substituted naphthoic acids has involved calculating QSAR properties such as molecular volume, molecular area, hydration energy, polarizability, and the octanol-water partition coefficient (log P) to quantify the effect of substituents. sciencepublishinggroup.com These descriptors are then used to build predictive models for biological or chemical endpoints.

Correlating Substituent Effects with Molecular Behavior

The electronic effect of the chloro group is primarily inductive, withdrawing electron density from the naphthalene ring. This withdrawal affects the acidity of the carboxylic group and the reactivity of the aromatic system. scielo.br Computational studies investigate these effects by analyzing how substituents modify the electronic structure, which in turn influences chemical reactivity. sciencepublishinggroup.com For instance, the presence of an electron-withdrawing group like chlorine can impact the energy of the LUMO, which is often correlated with the molecule's ability to accept electrons and its mutagenicity in some aromatic compounds. nih.gov

Steric effects are also critical, especially for ortho-substituted compounds like this compound. sciencepublishinggroup.com The size of the chlorine atom can influence the conformation of the carboxylic acid group relative to the naphthalene ring, potentially affecting its ability to interact with biological targets. sciencepublishinggroup.comresearchgate.net Computational studies analyze these steric influences by examining changes in bond lengths, bond angles, and dihedral angles upon substitution. researchgate.net By correlating these calculated structural and electronic parameters with observed activities, a predictive QSAR model can be developed, offering guidance for designing new derivatives with enhanced properties. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Naphthoic acid |

Synthesis and Exploration of 2 Chloro 1 Naphthoic Acid Derivatives and Analogues

Synthesis of Substituted Naphthoic Acids Bearing Halogen and Other Functional Groups

The synthesis of the naphthoic acid core can be achieved through several established methods. A common approach involves the carboxylation of a halogenated naphthalene (B1677914). For instance, 1-bromonaphthalene (B1665260) can be converted into its corresponding Grignard reagent, which is then treated with carbon dioxide to yield 1-naphthoic acid orgsyn.orgwikipedia.org. This fundamental transformation can be adapted to create substituted analogues by starting with an appropriately substituted bromonaphthalene. Another classic method is the oxidation of methyl naphthyl ketones using sodium hypochlorite, which effectively converts the methyl group into a carboxylic acid orgsyn.org.

Introducing specific functional groups, particularly halogens, onto the naphthalene ring requires strategic synthetic planning. Halogenated naphthalenes and naphthols are valuable intermediates, often used in palladium-catalyzed cross-coupling reactions to build more complex molecular architectures nih.gov. The synthesis of functionalized naphthoic acids can also be achieved through multi-step sequences. For example, a synthetic route to 4-amino-3-methyl-2-naphthoic acid begins with 3-hydroxy-2-naphthoic acid, which undergoes esterification, nitration at the 4-position, and several other transformations to build the desired substitution pattern google.com.

Modern synthetic methods offer more direct routes. A novel approach to synthesizing 1-hydroxy-2-naphthoic acid esters involves a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. This method is notable for its ability to produce derivatives with halogen substituents, which are often challenging to access through traditional means nih.gov. Furthermore, electrophilic cyclization of specifically designed arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or bromine (Br2) provides a mild and regioselective pathway to a variety of substituted naphthalenes, including those bearing halogen atoms nih.gov.

Table 1: Selected Methods for the Synthesis of Substituted Naphthoic Acids

| Method | Starting Material Example | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO₂ | 1-Naphthoic Acid | orgsyn.orgwikipedia.org |

| Haloform Reaction | Methyl β-naphthyl ketone | NaOH, Cl₂ | 2-Naphthoic Acid | orgsyn.org |

| Multi-step Synthesis | 3-Hydroxy-2-naphthoic acid | Thionyl chloride, Nitric acid, Pd/C | 4-Amino-3-methyl-2-naphthoic acid | google.com |

| Oxabenzonorbornadiene Rearrangement | Substituted oxabenzonorbornadiene | Lewis Acid | 1-Hydroxy-2-naphthoic acid ester | nih.gov |

| Electrophilic Cyclization | Arene-containing propargylic alcohol | ICl, Br₂, NaHCO₃ | Halogenated Naphthalene | nih.gov |

Naphthoic Acid Amides and Carboxanilides Derived from 2-Chloro-1-naphthoic Acid

The conversion of a carboxylic acid into an amide is a fundamental and widely utilized transformation in organic synthesis. For this compound, this is typically achieved by first activating the carboxylic acid group, most commonly by converting it into an acid chloride. This is accomplished by reacting the parent acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 2-chloro-1-naphthoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to form the corresponding naphthoic acid amides.

This two-step, one-pot procedure is efficient for creating simple amides (by reaction with ammonia) or more complex derivatives, including carboxanilides (by reaction with substituted anilines). The choice of amine dictates the final structure of the amide product.

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation of this compound without the need to isolate the acid chloride. These reagents, such as those based on carbodiimide or phosphonium salts, activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions nih.gov. A methodology using triphenylphosphine (B44618) and N-chlorophthalimide, for example, generates chloro- and imido-phosphonium salts that effectively activate carboxylic acids for amide bond formation at room temperature nih.gov. This approach is versatile, accommodating a variety of aliphatic, benzylic, and aromatic carboxylic acids and amines.

Table 2: General Synthesis of Naphthoic Acid Amides

| Step | Reactant 1 | Reactant 2 | Common Reagents | Intermediate/Product |

|---|---|---|---|---|

| Activation (Method 1) | This compound | Thionyl chloride (SOCl₂) | - | 2-Chloro-1-naphthoyl chloride |

| Amidation (Method 1) | 2-Chloro-1-naphthoyl chloride | Amine (R-NH₂) or Aniline (Ar-NH₂) | Base (e.g., Pyridine) | 2-Chloro-N-substituted-1-naphthamide |

| Direct Coupling (Method 2) | This compound | Amine (R-NH₂) or Aniline (Ar-NH₂) | Coupling agents (e.g., PPh₃/N-chlorophthalimide) | 2-Chloro-N-substituted-1-naphthamide |

Development of Polycyclic Analogues Featuring the this compound Motif

The rigid, planar structure of the naphthalene core makes this compound an excellent starting point for the synthesis of larger, polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. The development of these analogues often involves intramolecular cyclization reactions where the naphthoic acid or a derivative thereof is induced to form a new ring.

One established strategy for building polycyclic systems is the intramolecular Friedel-Crafts reaction. For example, if the carboxylic acid group of this compound is converted into an amide or ester bearing a suitable aromatic ring, an acid-catalyzed cyclization could be used to form a new carbon-carbon bond, leading to a fused-ring system. Such cyclodehydration procedures, using reagents like anhydrous hydrogen fluoride or mixtures of aluminum chloride and stannic chloride, have been successfully employed to synthesize complex PAHs from ketone precursors vt.edu.

Furthermore, the halogen atom at the 2-position provides a handle for transition metal-catalyzed cross-coupling reactions. By reacting the 2-chloro position with a molecule containing another ring or a group capable of subsequent cyclization, complex polycyclic structures can be assembled. For instance, palladium-catalyzed coupling reactions are frequently used to form new C-C or C-N bonds, which can be followed by an annulation step to build additional rings onto the naphthalene framework nih.gov. The synthesis of complex structures like naphtho[1′:2′-1:2]fluorene demonstrates how precursor ketones can be cyclized to generate elaborate polycyclic systems . The strategic combination of derivatizing the carboxylic acid and functionalizing the chloro-position allows for the construction of a wide array of novel polycyclic analogues based on the this compound motif.

Stereochemical Aspects in the Synthesis of Chiral Naphthoic Acid Derivatives

Chirality in molecules derived from this compound can arise from two primary sources: the presence of a traditional stereocenter on a substituent attached to the naphthalene ring, or from a phenomenon known as atropisomerism (axial chirality).

Atropisomerism occurs when rotation around a single bond is significantly restricted, leading to stereoisomers that can be isolated. This is particularly relevant for derivatives of 1-naphthoic acid, especially its amides (carboxanilides) nih.gov. If a bulky substituent is present on the nitrogen atom of the amide and/or at the 8-position of the naphthalene ring, steric hindrance can prevent free rotation around the C1-C(O) and C(O)-N bonds. This restricted rotation creates a chiral axis, and the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

The synthesis of such chiral derivatives can be approached in several ways. One method is the resolution of a racemic mixture, where the two enantiomers are separated using a chiral agent or chiral chromatography. A more advanced approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other researchgate.net. For example, the asymmetric oxidative coupling of 2-naphthols to form chiral 1,1′-bi-2-naphthol (BINOL) derivatives is a well-established field where chiral catalysts are used to control the stereochemical outcome nih.govacs.org. The principles from these syntheses can be applied to the construction of atropisomeric naphthoic acid derivatives, where the goal is to control the orientation around the chiral axis during the key bond-forming step.

Table 3: Factors Influencing Chirality in this compound Derivatives

| Source of Chirality | Description | Structural Requirement Example |

|---|---|---|

| Stereocenter | A carbon atom bonded to four different groups. | An alkyl chain with a chiral center attached to the amide nitrogen or as an ester. |

| Atropisomerism (Axial Chirality) | Restricted rotation around a single bond (e.g., the Ar-CO or CO-N bond). | Bulky substituents on the amide nitrogen (e.g., an ortho-substituted aniline) and/or at the C8 position of the naphthalene ring. |

Applications of 2 Chloro 1 Naphthoic Acid in Advanced Organic Synthesis and Materials Science

2-Chloro-1-naphthoic Acid as a Precursor in Multi-Step Organic Syntheses

The dual functionality of this compound allows it to serve as a versatile starting material in multi-step synthetic sequences. The carboxylic acid group can undergo reactions such as esterification, amidation, or conversion to an acyl chloride, while the chloro-substituent can be replaced through various nucleophilic aromatic substitution or cross-coupling reactions. This orthogonal reactivity is highly valued in the strategic assembly of complex molecular targets.

In the field of organic synthesis, molecules like this compound are considered valuable building blocks. The rigid naphthalene (B1677914) scaffold provides a defined three-dimensional structure that can be elaborated upon. The carboxylic acid at the 1-position and the chlorine atom at the 2-position offer chemists precise control over where subsequent chemical modifications will occur. This allows for the programmed and sequential addition of other molecular fragments, facilitating the construction of larger, more intricate structures with specific functionalities and stereochemistry.

The naphthalene ring system is a well-known chromophore, meaning it absorbs and emits light. This property is fundamental to the function of many dyes and photochemicals. By modifying the naphthalene core with substituents, chemists can tune its photophysical properties, such as the wavelength of light it absorbs and emits. sciencepublishinggroup.com

Substituents play a significant role in influencing the electronic and photoresponsive characteristics of aromatic compounds. sciencepublishinggroup.comsciencepublishinggroup.com The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the this compound backbone alters the electronic distribution of the naphthalene ring. This makes it a useful intermediate for creating derivatives with tailored optical properties for applications in light-harvesting dye-sensitized solar cells, organic electroluminescent devices, and specialized fluorescent probes. sciencepublishinggroup.comsciencepublishinggroup.com

Integration into Polymeric and Supramolecular Architectures (e.g., Fluorophore-labelled Cellulose)

The functional groups of this compound allow for its covalent attachment to larger molecular and macromolecular structures. A prominent example of this concept is the preparation of fluorophore-labelled biopolymers, such as cellulose (B213188). Research has demonstrated the successful modification of cellulose nanofibers through an esterification reaction with 1-naphthoic acid to produce fluorescently-labeled cellulose. acs.orgfigshare.comresearchgate.net

In a typical procedure, the hydroxyl groups on the surface of cellulose can be reacted with the carboxylic acid of a naphthoic acid derivative to form a stable ester bond. acs.orgacs.org This process covalently grafts the naphthalene moiety onto the cellulose backbone. acs.org The resulting cellulose naphthoate material exhibits strong ultraviolet absorption and fluorescence properties, conferred by the attached naphthyl groups. acs.orgresearchgate.net Such modified biopolymers have potential applications in fluorescent coatings, sensors, and advanced packaging materials. acs.orgfigshare.comresearchgate.net While this specific research utilized 1-naphthoic acid, the same chemical principle applies to this compound, where the chloro-substituent would further modify the electronic and photophysical properties of the grafted fluorophore.

Research on Structure-Activity Relationships in Academic Chemical Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its functional output, such as its biological activity. The naphthoic acid skeleton is a valuable scaffold for such research because its properties can be systematically altered by adding or changing substituents. sciencepublishinggroup.com

For instance, a halogen substituent like the chlorine in this compound influences the electron distribution across the aromatic system. sciencepublishinggroup.com Studies have shown that for naphthoic acid derivatives, the carboxylic acid group, the ring system itself, and the nature of the substituents are all critical for optimized activity and binding to biological substrates. sciencepublishinggroup.comresearchgate.net By synthesizing a library of related compounds where the chloro group is replaced by other halogens (F, Br) or by electron-donating groups (e.g., -OH, -NH2), researchers can correlate these structural changes to changes in biological function. sciencepublishinggroup.com This systematic approach is crucial for the rational design of new molecules with specific activities.

Below is a table summarizing key physicochemical descriptors that are often calculated in computational SAR studies to predict the reactivity of substituted naphthoic acids. sciencepublishinggroup.comsciencepublishinggroup.com

| Descriptor | Definition | Implication for Reactivity & Biological Activity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates that the molecule is more easily excited and generally more reactive. |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Influences bond polarities and the nature of intermolecular interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules have a larger HOMO-LUMO gap and are less reactive. |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | A higher index indicates a stronger electrophile, which can be crucial for reactions with biological nucleophiles. |

This interactive table provides an overview of parameters used in SAR studies of compounds like this compound, based on computational models. sciencepublishinggroup.comsciencepublishinggroup.com

Molecular probes are specialized molecules used as tools to study biological systems. Fluorescent probes, in particular, allow researchers to visualize and track biological processes in real-time. The inherent fluorescence of the naphthalene core makes this compound and its derivatives attractive candidates for the design of such probes. acs.org

As demonstrated in the labeling of cellulose, the naphthoic acid moiety can be covalently attached to other molecules or surfaces while retaining its photophysical properties. acs.orgacs.org In chemical biology, this principle can be extended to design probes that target specific proteins or cellular compartments. The carboxylic acid group provides a convenient "handle" for attaching the probe to a targeting ligand (e.g., a peptide or a small molecule inhibitor). The chloro-substituent can be used to further tune the probe's fluorescence lifetime or emission wavelength, or it can be replaced with other functional groups to add new capabilities, such as photo-crosslinking to its biological target.

Future Research Directions and Emerging Trends for 2 Chloro 1 Naphthoic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-chloro-1-naphthoic acid and its analogs is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable and efficient synthetic routes that adhere to the twelve principles of green chemistry.

Key areas of development include:

Atom Economy and Waste Reduction: Traditional synthetic methods for naphthoic acid derivatives can generate significant waste. Future approaches will prioritize reactions with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product. One promising avenue is the direct carboxylation of naphthalene (B1677914) derivatives using carbon dioxide (CO2), a renewable and non-toxic C1 feedstock. This approach, which has been explored for the synthesis of 1-naphthoic acid, offers a 100% atom economy and avoids the use of hazardous reagents.

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. Furthermore, the development and utilization of recyclable catalysts, including biocatalysts and solid-supported catalysts, can significantly reduce waste and improve process efficiency. For instance, the synthesis of related 1-amidoalkyl-2-naphthols has been achieved using environmentally friendly catalysts like chloroacetic acid under solvent-free conditions, highlighting the potential for similar strategies with this compound.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis and ultrasound-assisted reactions can accelerate reaction times and reduce energy consumption compared to conventional heating methods. These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Prevention | Designing synthetic routes that minimize waste generation. | Reduced environmental pollution and disposal costs. |

| Atom Economy | Utilizing reactions like direct carboxylation with CO2. | Maximized incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. | Improved safety for researchers and reduced environmental harm. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and enhanced efficacy. | Development of safer and more effective products. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. | Reduced volatile organic compound (VOC) emissions and solvent-related waste. |

| Design for Energy Efficiency | Implementing microwave or ultrasound-assisted synthesis. | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups to simplify synthetic steps. | Increased efficiency and reduced waste. |

| Catalysis | Employing reusable and highly selective catalysts. | Enhanced reaction rates and reduced stoichiometric waste. |

| Design for Degradation | Designing derivatives that biodegrade after use. | Reduced persistence in the environment. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent by-product formation. | Improved process control and waste minimization. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. | Enhanced laboratory and industrial safety. |

Advanced Catalytic Methods for Functionalization and Transformation

The development of advanced catalytic methods is crucial for the selective functionalization and transformation of the this compound scaffold. These methods can provide efficient access to a wide range of novel derivatives with unique properties and potential applications.

Future research in this area will likely focus on:

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Ruthenium-based catalysts have shown significant promise in the C-H arylation of related compounds like 1-naphthol, demonstrating the potential for selective functionalization of the naphthalene core of this compound. The carboxylic acid group can act as a directing group to guide the catalyst to specific C-H bonds, enabling regioselective modifications.

Cross-Coupling Reactions: The chlorine substituent on the naphthalene ring provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future research will likely explore the use of advanced catalyst systems, including those based on palladium, nickel, and copper, to efficiently couple a wide array of fragments to the 2-position of the naphthoic acid core. This will enable the synthesis of derivatives with diverse electronic and steric properties.

Catalytic Transformation of the Carboxylic Acid Group: While the carboxylic acid group is a key functional handle, its transformation into other functional groups can further expand the chemical space of this compound derivatives. Advanced catalytic methods for the reduction, amidation, esterification, and decarboxylative functionalization of carboxylic acids will be instrumental in this regard.

| Catalytic Method | Target Position/Group | Potential Transformations | Catalyst Examples |

| C-H Arylation | Naphthalene Ring | Introduction of aryl or heteroaryl groups. | Ruthenium, Palladium |

| Suzuki Coupling | C-Cl Bond | Formation of C-C bonds with boronic acids. | Palladium |

| Heck Coupling | C-Cl Bond | Formation of C-C bonds with alkenes. | Palladium |

| Sonogashira Coupling | C-Cl Bond | Formation of C-C bonds with terminal alkynes. | Palladium, Copper |

| Catalytic Amidation | Carboxylic Acid | Formation of amides. | Boron-based reagents, Transition metals |

| Catalytic Esterification | Carboxylic Acid | Formation of esters. | Acid/Base catalysts, Enzymes |

| Decarboxylative Coupling | Carboxylic Acid | Replacement of the carboxyl group with other functionalities. | Silver, Copper, Palladium |

Computational Design of Novel this compound Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of novel molecules with specific, predetermined properties. In silico methods can significantly accelerate the discovery and development process by predicting the physicochemical and biological properties of virtual compounds before their synthesis.

Future research directions in the computational design of this compound derivatives include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a range of molecular properties, including electronic structure, reactivity descriptors (such as HOMO-LUMO gap, chemical hardness, and electrophilicity), and spectroscopic characteristics. These calculations can provide insights into how different substituents on the this compound scaffold influence its intrinsic properties. A computational study on substituted naphthoic acids has already demonstrated the utility of these methods in understanding the role of substituents on reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models establish mathematical relationships between the structural features of molecules and their biological activities or physicochemical properties. By developing and validating such models for a series of this compound derivatives, it will be possible to predict the properties of unsynthesized analogs and prioritize the most promising candidates for synthesis.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry and materials science, molecular docking and dynamics simulations can predict the binding modes and affinities of this compound derivatives with biological targets (e.g., enzymes, receptors) or their interactions within a material matrix. This information is crucial for the rational design of molecules with enhanced biological activity or specific material properties.

| Computational Method | Predicted Properties | Application in Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Understanding substituent effects and guiding synthetic modifications. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., enzyme inhibition, receptor binding). | Predicting the potency of new derivatives and identifying key structural features. |

| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (e.g., solubility, logP). | Optimizing pharmacokinetic and material properties. |

| Molecular Docking | Binding mode and affinity to a biological target. | Designing potent and selective inhibitors or ligands. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, binding stability, interaction energies. | Assessing the dynamic behavior of ligand-receptor complexes or self-assembled structures. |

Exploration of Self-Assembly and Nanomaterial Applications

The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a powerful bottom-up approach for the fabrication of functional nanomaterials. The rigid, aromatic core and the presence of a carboxylic acid group, capable of forming strong hydrogen bonds, make this compound a promising candidate for the construction of supramolecular assemblies.

Emerging trends in this area include:

Supramolecular Self-Assembly: The carboxylic acid moiety of this compound can participate in robust hydrogen-bonding interactions, leading to the formation of dimers, chains, or more complex networks. The study of the self-assembly of the related 2-naphthoic acid has shown the formation of hydrogen-bonded pentamers and dimers on surfaces, indicating the potential for this compound to form ordered structures. The chlorine substituent could further influence the packing and intermolecular interactions through halogen bonding.

Formation of Nanostructures: Through controlled self-assembly in solution or on surfaces, this compound and its derivatives could form various nanostructures such as nanofibers, nanotubes, and vesicles. These nanomaterials could find applications in areas such as drug delivery, sensing, and catalysis.

Hierarchical Organization and Functional Materials: By co-assembling this compound with other molecular components, it may be possible to create hierarchical structures with enhanced functionality. For example, the voids within a self-assembled network of this compound could be used to host guest molecules, leading to the development of novel sensors or catalytic systems. The formation of two-dimensional supramolecular honeycomb networks by tribenzoic acid derivatives demonstrates the potential for creating porous structures with well-defined cavities.

| Potential Nanostructure | Driving Forces for Assembly | Potential Applications |

| Nanofibers/Nanorods | Hydrogen bonding, π-π stacking | Scaffolds for tissue engineering, conductive materials |

| Nanotubes | Directional hydrogen bonding, hydrophobic interactions | Drug delivery vehicles, molecular wires |

| Vesicles/Micelles | Amphiphilic character of derivatives | Encapsulation and release of active molecules |

| 2D Nanonetworks on Surfaces | Hydrogen bonding, halogen bonding, surface interactions | Molecular templates, sensors, catalysis |

Q & A

Q. What strategies validate the proposed degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- LC-MS/MS Tracking : Monitor hydrolysis/oxidation products in simulated sunlight (UV irradiation) or microbial cultures.

- Isotope Labeling : Use ¹³C-labeled carboxylic groups to trace CO₂ release during thermal decomposition.

- Ecotoxicity Assays : Evaluate impact on Daphnia magna or Vibrio fischeri to assess aquatic toxicity of degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.